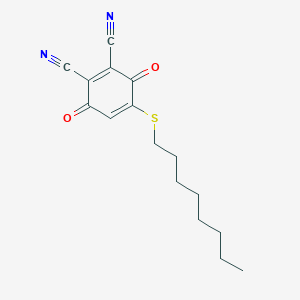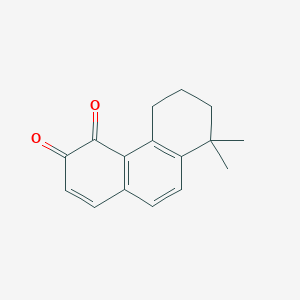![molecular formula C15H20IN3O2 B14276729 4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide CAS No. 131168-00-8](/img/structure/B14276729.png)
4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(1-aza-bicyclo[222]oct-3-yl)-5-iodo-2-methoxy-benzamide is a complex organic compound that features a unique structure combining an amino group, an aza-bicyclo octane ring, an iodine atom, and a methoxy-benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the aza-bicyclo[2.2.2]octane ring: This can be achieved through the enantioselective construction of the bicyclic scaffold from an acyclic starting material.
Introduction of the iodine atom: This step often involves electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the methoxy-benzamide moiety: This can be accomplished through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaOMe, KOtBu, polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Deiodinated products.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxy-benzamide .
- 4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-bromo-2-methoxy-benzamide .
Uniqueness
4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs . The iodine atom’s larger size and higher polarizability can lead to different binding interactions and pharmacokinetic properties .
Propiedades
Número CAS |
131168-00-8 |
|---|---|
Fórmula molecular |
C15H20IN3O2 |
Peso molecular |
401.24 g/mol |
Nombre IUPAC |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C15H20IN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20) |
Clave InChI |
FZPKLJVFRJJYHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)

![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)



